N-(3-hydroxypropyl)-N'-phenylethanediamide
CAS No.: 338984-31-9
Cat. No.: VC5891114
Molecular Formula: C11H14N2O3
Molecular Weight: 222.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338984-31-9 |
|---|---|
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.244 |
| IUPAC Name | N-(3-hydroxypropyl)-N'-phenyloxamide |
| Standard InChI | InChI=1S/C11H14N2O3/c14-8-4-7-12-10(15)11(16)13-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H,12,15)(H,13,16) |
| Standard InChI Key | CXGLFGHFYQCLJM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)C(=O)NCCCO |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
N-(3-Hydroxypropyl)-N'-phenylethanediamide consists of two amide groups bridging a 3-hydroxypropyl chain and a phenyl ring. The hydroxypropyl moiety introduces hydrophilicity, while the phenyl group contributes aromatic stability, creating a bifunctional molecule capable of diverse interactions. The compound’s structure is validated by its molecular formula and mass spectrometry data.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 338984-31-9 |
| Molecular Formula | |
| Molecular Weight | 222.244 g/mol |
| Functional Groups | Amide, Hydroxyl, Phenyl |
Synthesis and Manufacturing
General Synthetic Routes
Diamides like N-(3-hydroxypropyl)-N'-phenylethanediamide are typically synthesized via condensation reactions between amines and carboxylic acid derivatives. For example:
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Amine-Carboxylic Acid Coupling: Reacting 3-hydroxypropylamine with phenylacetic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
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Stepwise Amidation: Sequential protection and deprotection of functional groups to ensure regioselective amide bond formation .
Challenges in Synthesis
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Steric Hindrance: The phenyl group may impede reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures or catalytic additives).
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Hydroxyl Group Reactivity: The 3-hydroxypropyl chain requires protection (e.g., silylation) to prevent unintended side reactions during synthesis .
Research Findings and Comparative Analysis
Structural Analogues
Comparative analysis with Combi-Blocks’ diamide library highlights key differences:
Table 2: Comparison with Selected Diamides
| Compound Name | CAS No. | Molecular Formula | Key Features |
|---|---|---|---|
| N-(2-Hydroxyethyl)-N'-(4-methylphenyl)ethanediamide | 357268-38-3 | Methyl substituent enhances lipophilicity | |
| N-(2-Hydroxyethyl)benzamide | 18838-10-3 | Simpler structure, lower molecular weight |
Hypothesized Pharmacokinetics
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Absorption: The hydroxypropyl group may improve aqueous solubility, favoring oral bioavailability.
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Metabolism: Likely hepatic oxidation of the hydroxypropyl chain, yielding carboxylic acid metabolites.
Future Research Directions
Synthesis Optimization
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Green Chemistry Approaches: Exploring solvent-free reactions or biocatalytic methods to improve yield and sustainability.
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Stereoselective Synthesis: Developing chiral catalysts to control the configuration of the hydroxypropyl group .
Biological Screening
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